
N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methoxyphenyl)-2-cyanoacetamide (NCMC) is a chemical compound belonging to the family of nitrile-containing compounds. It is used in many scientific research applications, including as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a pharmaceutical intermediate for the synthesis of various drugs. NCMC has a wide range of biochemical and physiological effects, making it an attractive compound for further research.
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicological Detectability
- In Vitro Metabolism by Human Liver Microsomes : Alachlor, a compound structurally similar to N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, is metabolized by human liver microsomes to CDEPA, with CYP 3A4 identified as responsible for this metabolism. This has implications for understanding human exposure risks and metabolic pathways (Coleman et al., 1999).
Photodegradation and Environmental Impact
- Photodegradation Studies : The photodegradation of metolachlor, which shares a similar chloroacetamide group, was investigated, showing the production of monochloroacetic acid (MCA) under sunlight simulation. This research aids in understanding the environmental degradation pathways and persistence of such compounds (Wilson & Mabury, 2000).
Comparative Metabolism
- Comparative Studies in Human and Rat Liver Microsomes : Studies on the metabolism of chloroacetamide herbicides, including alachlor and metolachlor, show different metabolic rates and pathways between human and rat liver microsomes, highlighting species-specific responses to these compounds (Coleman et al., 2000).
Anticancer Properties
- Anticancer Activity of Derivatives : Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity against various cancer cell lines. This research demonstrates the potential therapeutic applications of chloroacetamide derivatives in cancer treatment (Vinayak et al., 2014).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : New heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, were synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. This study expands the utility of cyanoacetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(6-8(9)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBZGBGZBJPXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


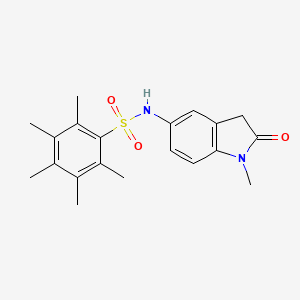
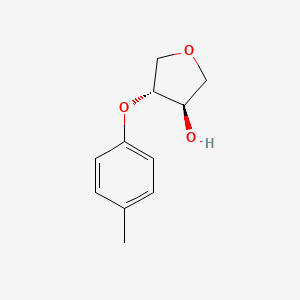
![N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2971544.png)
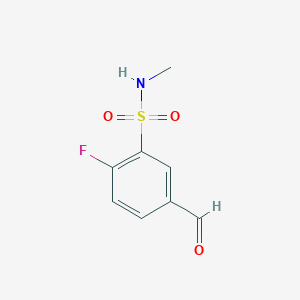
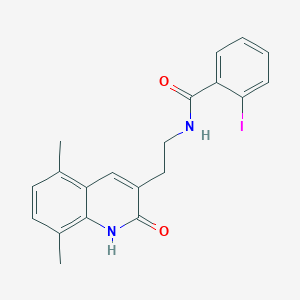
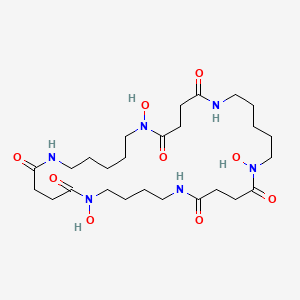
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B2971550.png)
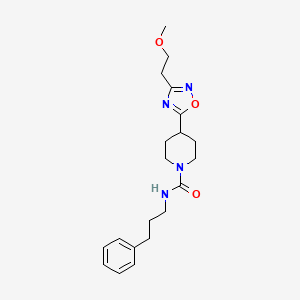

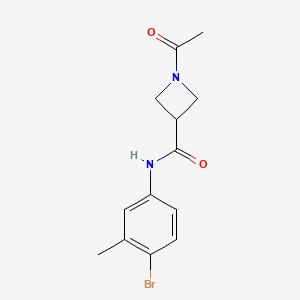
![N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2971559.png)
![2,5-difluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2971560.png)
![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)